

A Technical Guide to Quantum Chemical Calculations of Phenylchlorosilane

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Compound of Interest

Compound Name: Phenylchlorosilane

Cat. No.: B156791

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Introduction: **Phenylchlorosilane** ($C_6H_5ClSiH_3$) is an organosilicon compound with significant applications in materials science and as a precursor in organic synthesis.[1][2] Understanding its molecular structure, vibrational properties, and electronic behavior is crucial for optimizing its applications and predicting its reactivity. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful, non-experimental method to investigate these properties with high accuracy.[3][4] This guide details the theoretical framework and computational workflow for conducting a comprehensive analysis of **phenylchlorosilane**, tailored for researchers in chemistry and drug development.

Computational Methodology and Protocols

The following protocols outline a standard and robust approach for the quantum chemical analysis of **phenylchlorosilane** using widely accepted computational methods.

1.1. Software and Theoretical Model All calculations are typically performed using a quantum chemistry software package such as Gaussian, Q-Chem, or Psi4.[5][6] The Density Functional Theory (DFT) method is recommended for its balance of accuracy and computational cost.[3] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for organic and organometallic systems.[7]

1.2. Basis Set Selection A Pople-style basis set, such as 6-311+G(d,p), is well-suited for this type of molecule. This notation indicates a triple-zeta valence shell description, augmented with diffuse functions (+) for accurately modeling non-covalent interactions and polarization

functions (d,p) on heavy atoms and hydrogens, respectively, to account for anisotropic electron density.^{[6][7]}

1.3. Geometry Optimization The initial molecular structure of **phenyldichlorosilane** is constructed and subjected to geometry optimization. This iterative process locates the minimum energy conformation on the potential energy surface, providing the equilibrium bond lengths, bond angles, and dihedral angles.^{[4][6]} Convergence is confirmed when the forces on the atoms and the change in energy between optimization steps fall below predefined threshold values.

1.4. Vibrational Frequency Analysis Following successful geometry optimization, a vibrational frequency analysis is performed at the same level of theory.^{[8][9]} This calculation serves two primary purposes:

- It confirms that the optimized structure is a true energy minimum, which is indicated by the absence of imaginary frequencies.
- It predicts the infrared (IR) and Raman vibrational spectra, allowing for the assignment of fundamental vibrational modes.^{[10][11]} Calculated frequencies are often scaled by an empirical factor (e.g., ~0.96 for B3LYP) to better match experimental data.^[12]

1.5. Electronic Property and Frontier Molecular Orbital (FMO) Analysis The electronic properties are investigated by analyzing the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest.^{[13][14]} The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of chemical stability and reactivity; a smaller gap generally implies higher reactivity.^{[14][15]}

Results and Analysis

This section presents representative data obtained from DFT calculations on **phenyldichlorosilane**.

2.1. Optimized Molecular Geometry The geometry optimization yields the most stable 3D structure of the molecule. Key structural parameters are summarized in the table below. The atom numbering corresponds to the diagram generated by the DOT script.

Molecular structure of **Phenyldichlorosilane**.

Table 1: Selected Optimized Geometrical Parameters for **Phenyldichlorosilane**

Parameter	Atoms	Bond Length (Å)	Parameter	Atoms	Bond Angle (°)
Bond Length	Si-C1	1.865	Bond Angle	C1-Si-Cl1	109.8
	Si-Cl1	2.071		Cl1-Si-Cl2	107.5
	Si-Cl2	2.071		C2-C1-C6	118.5
	Si-H_Si	1.482		Si-C1-C2	120.7
	C1-C2	1.401		C1-C2-H2	119.9
	C-H (avg)	1.085			

| Dihedral Angle | C2-C1-Si-Cl1 | 60.5 | Dihedral Angle | H_Si-Si-C1-C6 | -120.3 |

2.2. Vibrational Analysis The calculated vibrational frequencies provide insight into the molecule's dynamic behavior and can be used to interpret experimental IR spectra. Key vibrational modes and their corresponding frequencies are listed below.

Table 2: Calculated Vibrational Frequencies and Assignments

Frequency (cm ⁻¹)	Intensity (km/mol)	Assignment
3075	15.2	Aromatic C-H Stretch
2260	45.8	Si-H Stretch
1590	8.9	Phenyl Ring C-C Stretch
1430	12.1	Phenyl Ring C-C Stretch
1120	25.4	In-plane C-H Bending
545	88.7	Si-Cl Symmetric Stretch
495	95.3	Si-Cl Asymmetric Stretch

| 460 | 30.1 | Si-C Stretch |

2.3. Frontier Molecular Orbital (FMO) Analysis The HOMO and LUMO energies are crucial for understanding the electronic transitions and reactivity of the molecule. The spatial distribution of these orbitals (not shown) indicates the likely sites for electrophilic and nucleophilic attack.

Table 3: Calculated Electronic Properties

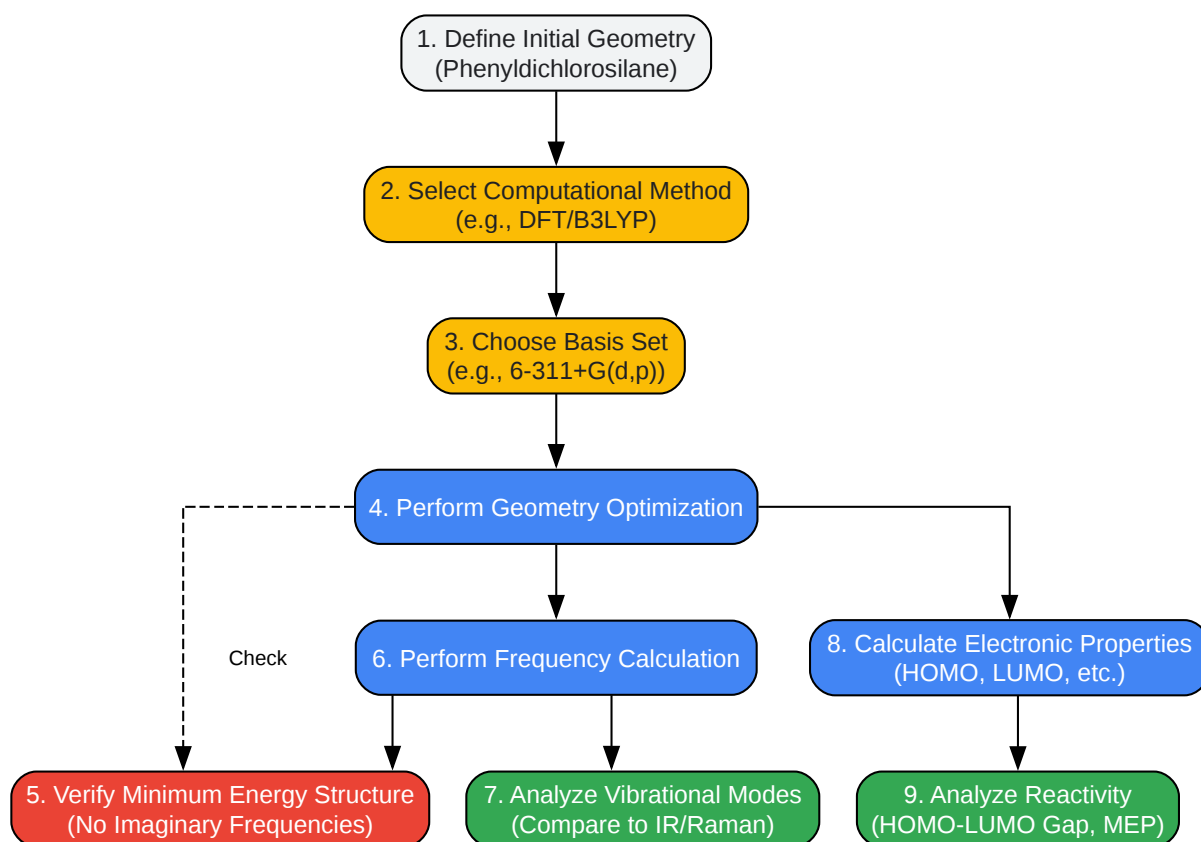
Property	Value (eV)
HOMO Energy	-7.25
LUMO Energy	-0.89

| HOMO-LUMO Gap | 6.36 |

The relatively large HOMO-LUMO gap of 6.36 eV suggests that **phenyldichlorosilane** is a kinetically stable molecule. This stability is a key factor in its utility as a chemical intermediate.

Logical Workflow for Quantum Chemical Calculations

The entire computational process can be visualized as a systematic workflow, starting from the initial molecular structure and proceeding through various stages of calculation and analysis.



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